molecular formula C11H11ClN2O2 B14772897 1-(4-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(4-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B14772897
M. Wt: 238.67 g/mol
InChI Key: PTOOQGWRTUJSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a hexahydropyrimidine ring substituted with a 4-chloro-2-methyl-phenyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities, which are being explored for therapeutic applications.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11ClN2O2/c1-7-6-8(12)2-3-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)

InChI Key

PTOOQGWRTUJSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.